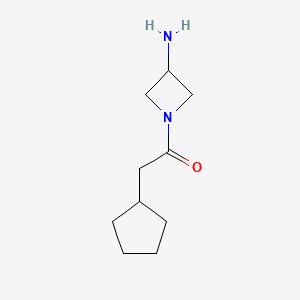

1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one

Übersicht

Beschreibung

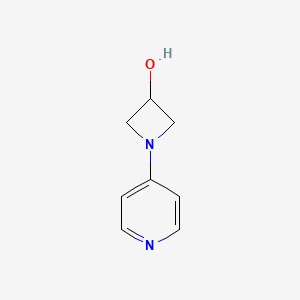

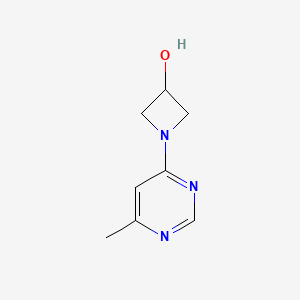

1-(3-Aminoazetidin-1-yl) compounds are a class of organic compounds that contain an azetidine ring, which is a three-membered heterocycle with one nitrogen atom and two carbon atoms . They are often used as building blocks in the synthesis of various biologically active molecules.

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as condensation of amino acids and aldehydes, the Strecker reaction of aldehydes, and the Mannich reaction of aldehydes with amines .Molecular Structure Analysis

The molecular structure of these compounds typically includes a three-membered azetidine ring with an amino group attached to one of the carbon atoms .Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For example, they can undergo reactions with phthalic anhydride, a valuable substrate in organic transformations .Physical And Chemical Properties Analysis

These compounds are typically solid at room temperature. They are soluble in water and organic solvents .Wissenschaftliche Forschungsanwendungen

Drug-Delivery Systems

Cyclodextrins (CDs) and their inclusion complexes with antibiotics and antibacterial agents offer innovative drug-delivery solutions. These systems aim to enhance solubility, modify drug release profiles, and improve biological membrane permeability. Advanced drug-delivery platforms, including nanoparticles, nanofibers, and hydrogels, are designed for targeted and controlled drug release, potentially applicable for compounds like 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one (Boczar & Michalska, 2022).

Synthetic Methodologies

The synthesis and functionalization of cyclic β-amino acid derivatives, including azetidinones, are crucial for drug research. Metathesis reactions, such as ring-closing (RCM), cross metathesis (CM), and ring-opening metathesis (ROM), provide access to a wide range of structurally diverse β-amino acid derivatives. These methodologies are pivotal for developing novel therapeutic agents, suggesting potential synthetic routes for compounds like 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one (Kiss et al., 2018).

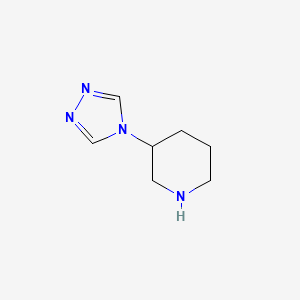

Antimicrobial and Antibacterial Applications

Research on heterocyclic compounds, including triazoles, has shown significant antimicrobial and antibacterial activities. These activities are crucial for the development of new therapeutic agents against resistant bacterial strains. The structural diversity of triazoles and their ability to form stable complexes with various biological targets underscore their potential in medicinal chemistry, which could extend to compounds like 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one (Nazarov et al., 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one is the Histamine H3 receptor (H3R) . The H3R is a G-protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system, regulating the release of various neurotransmitters.

Mode of Action

1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one interacts with the H3R as an agonist . This means it binds to the receptor and activates it, triggering a response. The binding of this compound to the H3R initiates a series of intracellular events, including the inhibition of adenylate cyclase, decrease in cAMP levels, and subsequent downstream effects .

Biochemical Pathways

The activation of H3R by 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one affects several biochemical pathways. Primarily, it leads to the inhibition of the adenylate cyclase pathway, resulting in decreased levels of cyclic adenosine monophosphate (cAMP) . This can have various downstream effects, influencing the release of neurotransmitters and modulating neuronal excitability.

Result of Action

The activation of H3R by 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one can lead to various molecular and cellular effects. For instance, it can modulate the release of neurotransmitters, potentially influencing neuronal activity . In animal models, it has been shown to have an amnesic effect .

Eigenschaften

IUPAC Name |

1-(3-aminoazetidin-1-yl)-2-cyclopentylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c11-9-6-12(7-9)10(13)5-8-3-1-2-4-8/h8-9H,1-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQNTAZWZZFGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

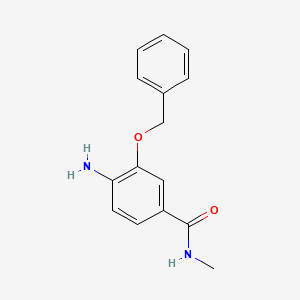

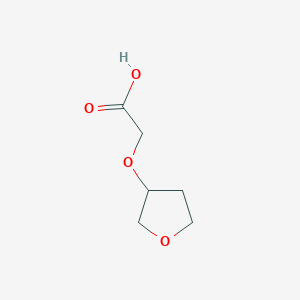

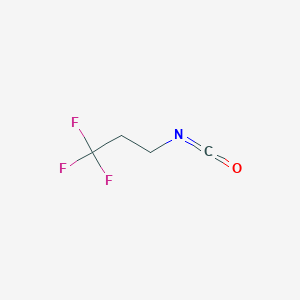

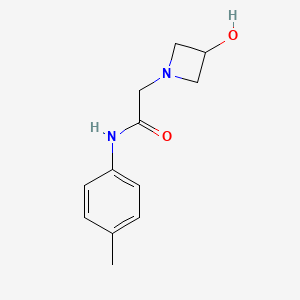

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

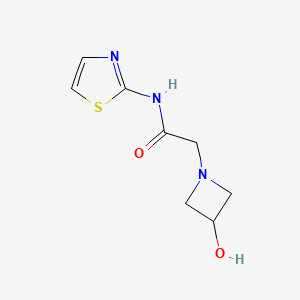

![(3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1468896.png)

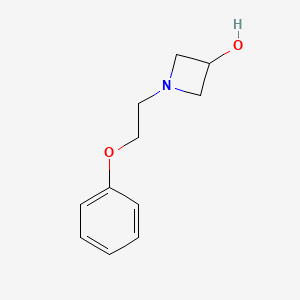

![1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-ol](/img/structure/B1468898.png)

![1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol](/img/structure/B1468910.png)

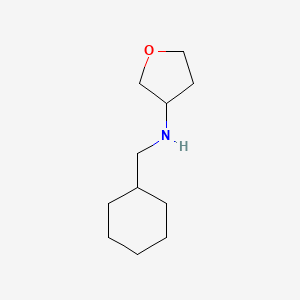

![N-[(4-methylphenyl)methyl]oxolan-3-amine](/img/structure/B1468917.png)